molecular formula C16H25NO2 B1451183 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol CAS No. 14446-64-1

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol

Cat. No.: B1451183
CAS No.: 14446-64-1
M. Wt: 263.37 g/mol
InChI Key: MVKGDHBJUOEZQS-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is an organic compound with the molecular formula C16H25NO2. It is a phenolic compound characterized by the presence of two tert-butyl groups and a methoxyiminomethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-Ditert-butylphenol as the primary starting material.

    Reaction with Formaldehyde: The phenol is reacted with formaldehyde in the presence of a base to form the corresponding hydroxymethyl derivative.

    Methoxylation: The hydroxymethyl derivative is then treated with methanol and an acid catalyst to introduce the methoxy group, forming the methoxyiminomethyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The methoxyiminomethyl group can be reduced to the corresponding amine.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Quinones are the major products formed during oxidation.

    Reduction: Amines are the primary products of reduction reactions.

    Substitution: Various substituted derivatives are formed depending on the electrophile used.

Scientific Research Applications

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol has several scientific research applications:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: The compound is studied for its potential antioxidant effects in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant properties.

    Industry: It is used as a stabilizer in various industrial products to enhance their shelf life.

Mechanism of Action

The antioxidant activity of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Ditert-butyl-4-methylphenol:

    2,6-Ditert-butyl-4-methoxyphenol: Known for its antioxidant properties, similar to the compound .

Uniqueness

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is unique due to the presence of the methoxyiminomethyl group, which enhances its antioxidant properties compared to other similar compounds. This structural difference allows it to have distinct reactivity and applications in various fields.

Properties

IUPAC Name

2,6-ditert-butyl-4-(methoxyiminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKGDHBJUOEZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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